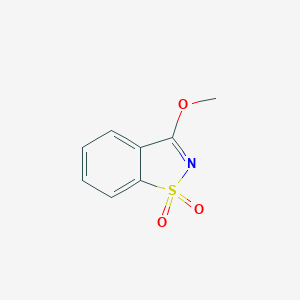
Pyridine, pentachloro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, pentachloro-, 1-oxide, also known as pentachloropyridine, is one of the most important perhalogenated compounds with broad applications in many fields of chemistry . It is a halogenated pyridine with antineoplastic and antiapoptic properties .
Synthesis Analysis
Pentachloropyridine is highly reactive toward nucleophilic attack due to its electron-deficient nature. In principle, all halogen atoms may be displaced by nucleophiles . Different methods to synthesize these compounds from pyridines have been described in the literature .Molecular Structure Analysis
The molecular structure of Pyridine, pentachloro-, 1-oxide is C5Cl5NO with a molecular weight of 267.325 . It is a colorless liquid that boils at 115 ºC .Chemical Reactions Analysis
Pentachloropyridine is highly reactive toward nucleophilic attack as a result of their electron-deficient nature, and in principle, all halogen atoms may be displaced by nucleophiles . Mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds have been synthesized from the reaction of the corresponding C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles with pentachloropyridine .Physical And Chemical Properties Analysis
Pyridine, pentachloro-, 1-oxide has a molecular weight of 267.325 . Pyridine is a colorless liquid that boils at 115 ºC .Mechanism of Action
Safety and Hazards
When handling Pyridine, pentachloro-, 1-oxide, it is recommended to wear personal protective equipment. Avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Keep away from open flames, hot surfaces and sources of ignition. Use only non-sparking tools. Take precautionary measures against static discharges .
Future Directions
properties
IUPAC Name |
2,3,4,5,6-pentachloro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl5NO/c6-1-2(7)4(9)11(12)5(10)3(1)8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMHWFCIWRBYFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170015 |
Source


|
| Record name | Pyridine, pentachloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, pentachloro-, 1-oxide | |
CAS RN |
17573-93-2 |
Source


|
| Record name | Pyridine, pentachloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTACHLOROPYRIDINE N-OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)












![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)